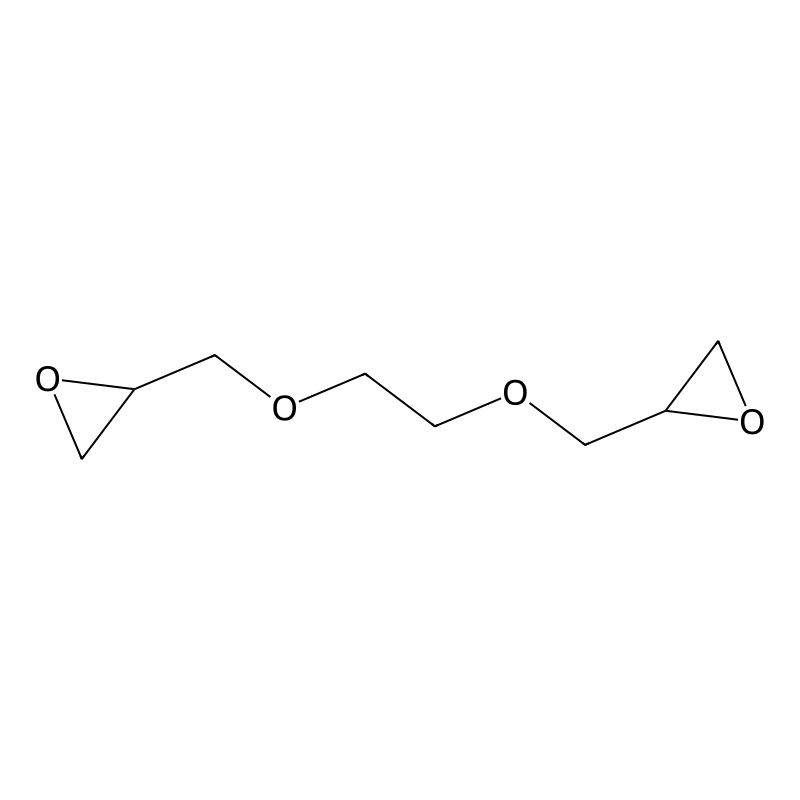Ethylene glycol diglycidyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethylene glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family, characterized by its molecular formula and a molecular weight of approximately 174.19 g/mol. This compound features two oxirane (epoxy) groups, which contribute to its reactivity and utility in various chemical applications. Ethylene glycol diglycidyl ether is typically a colorless to pale yellow liquid with a moderate viscosity, making it suitable for use as a reactive diluent in epoxy resins, enhancing their properties without acting as a chain terminator .
- Skin and eye irritant: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirator when handling EGDE.
- Suspected respiratory irritant: Ensure proper ventilation in work areas to avoid inhalation.
- Potential ecological hazard: EGDE may be harmful to aquatic life. Minimize environmental exposure by following proper disposal procedures.
Polymer Synthesis and Modification
- Epoxy Resins and Curing Agents: EGDE acts as a reactive diluent in epoxy resin formulations. It reduces viscosity while maintaining good mechanical properties after curing []. This characteristic allows researchers to develop advanced epoxy-based composites and adhesives for various applications [].
- Compatibilization: EGDE can improve compatibility between different polymers, such as bio-based polymers and conventional plastics. This is achieved through chemical interactions between EGDE and the polymers, leading to improved material properties in composite materials [].
Material Science Applications
- Bio-based Composites: EGDE is being explored as a compatibilizer to enhance the properties of bio-based composites. By improving interactions between lignin and PLA (polylactic acid), a common bioplastic, EGDE can lead to composites with better thermal stability, mechanical strength, and gas barrier properties []. This paves the way for the development of more eco-friendly packaging materials.
- Protein Crosslinking: Researchers have investigated the use of EGDE as a crosslinking agent for proteins like hemoglobin. Crosslinking modifies the protein structure, potentially influencing functions and stability []. This field of research has implications for protein engineering and biomaterial development.
- Epoxidation: The presence of oxirane groups allows for ring-opening reactions with nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.
- Cross-linking: When mixed with curing agents, it can participate in cross-linking reactions that enhance the mechanical properties of polymer networks.
- Hydrolysis: In the presence of water or moisture, ethylene glycol diglycidyl ether can hydrolyze, potentially leading to the formation of diethylene glycol and other byproducts .
The biological activity of ethylene glycol diglycidyl ether has been studied primarily in terms of its toxicity and potential health effects. It is classified as an irritant and has been shown to cause skin and eye irritation upon contact. Moreover, exposure may lead to respiratory issues if inhaled. Toxicological studies indicate that prolonged exposure can result in systemic effects, necessitating caution during handling .
Ethylene glycol diglycidyl ether can be synthesized through several methods:
- Epichlorohydrin Reaction: A common method involves reacting diethylene glycol with epichlorohydrin in the presence of a Lewis acid catalyst. The process involves:
- Direct Epoxidation: Another approach involves the direct epoxidation of ethylene glycol using phosphorus pentoxide or other oxidizing agents .
Ethylene glycol diglycidyl ether finds diverse applications across various industries:
- Epoxy Resins: It is primarily used as a reactive diluent in epoxy formulations, improving flow properties and reducing viscosity without compromising mechanical integrity.
- Adhesives and Sealants: Its reactivity makes it suitable for formulating high-performance adhesives and sealants.
- Coatings: Employed in protective coatings, including antimicrobial variants, due to its ability to enhance durability and adhesion properties .
- Biomedical
Interaction studies involving ethylene glycol diglycidyl ether focus on its compatibility with various curing agents and additives used in epoxy formulations. Research indicates that the addition of this compound can modify the mechanical properties of cured resins, such as flexibility and impact resistance. Its interactions with biological systems have also been explored, particularly regarding its cytotoxicity and potential effects on cellular functions .
Several compounds share structural similarities with ethylene glycol diglycidyl ether. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethylene Glycol Diglycidyl Ether | Contains two oxirane groups; used as a reactive diluent. | |
| Glycidyl Ether | A simpler structure; primarily used in epoxy synthesis. | |
| Bisphenol A Diglycidyl Ether | Derived from bisphenol A; offers enhanced thermal stability. | |
| Glycerol Diglycidyl Ether | More hydrophilic; used in waterborne coatings. |
Uniqueness of Ethylene Glycol Diglycidyl Ether
Ethylene glycol diglycidyl ether is unique due to its specific balance between reactivity and flexibility when used as a diluent in epoxy systems. Its dual oxirane functionalities allow for enhanced cross-linking capabilities compared to simpler glycidyl ethers while maintaining lower viscosity, facilitating easier processing during formulation .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
58782-18-6
29317-04-2
Wikipedia
General Manufacturing Information
Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.







